
Disiloxane, 1,1,3,3-tetrabutoxy-1,3-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disiloxane, 1,1,3,3-tetrabutoxy-1,3-diethyl- is an organosilicon compound characterized by the presence of silicon-oxygen bonds. This compound is part of the disiloxane family, which is known for its versatile applications in various fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disiloxane, 1,1,3,3-tetrabutoxy-1,3-diethyl- typically involves the hydrosilylation of alkenes and alkynes. This process is catalyzed by transition metals and is known for its efficiency and functional group tolerance . The reaction conditions often include the use of a solvent and a catalyst, with the reaction being carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of disiloxane, 1,1,3,3-tetrabutoxy-1,3-diethyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The process is optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Disiloxane, 1,1,3,3-tetrabutoxy-1,3-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The butoxy and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure selective reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and substituted disiloxanes, which have applications in various industries.
Applications De Recherche Scientifique
Disiloxane, 1,1,3,3-tetrabutoxy-1,3-diethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing into its use as a component in medical devices and implants.
Mécanisme D'action
The mechanism by which disiloxane, 1,1,3,3-tetrabutoxy-1,3-diethyl- exerts its effects involves the interaction of its silicon-oxygen bonds with various molecular targets. These interactions can lead to the formation of stable complexes, which are crucial in catalysis and other chemical processes. The pathways involved include the formation of intermediate silanols and siloxanes, which further react to form the desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Known for its use as a ligand in organometallic chemistry.
1,1,3,3-Tetramethyldisiloxane: Used as a monomer in the production of silicone polymers and resins.
Uniqueness
Disiloxane, 1,1,3,3-tetrabutoxy-1,3-diethyl- is unique due to its specific functional groups, which provide it with distinct chemical properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
94048-03-0 |
|---|---|
Formule moléculaire |
C20H46O5Si2 |
Poids moléculaire |
422.7 g/mol |
Nom IUPAC |
dibutoxy-[dibutoxy(ethyl)silyl]oxy-ethylsilane |
InChI |
InChI=1S/C20H46O5Si2/c1-7-13-17-21-26(11-5,22-18-14-8-2)25-27(12-6,23-19-15-9-3)24-20-16-10-4/h7-20H2,1-6H3 |
Clé InChI |
VJNJRFUQQOHPRG-UHFFFAOYSA-N |
SMILES canonique |
CCCCO[Si](CC)(OCCCC)O[Si](CC)(OCCCC)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid](/img/structure/B14348150.png)
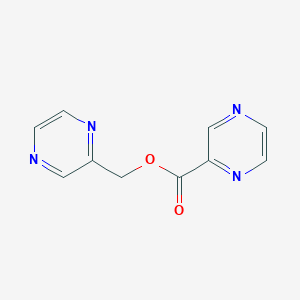
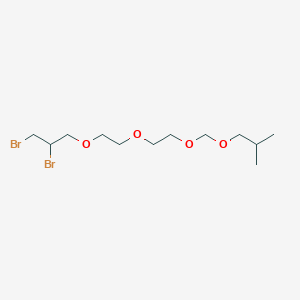

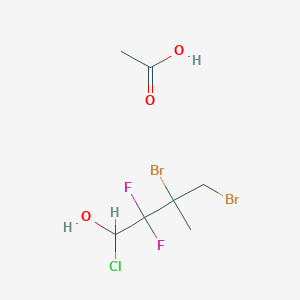
![[1,1'-Biphenyl]-2-YL octanoate](/img/structure/B14348177.png)
![3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane](/img/structure/B14348190.png)
![Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane](/img/structure/B14348203.png)
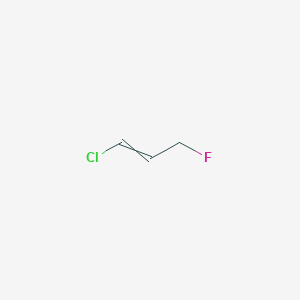
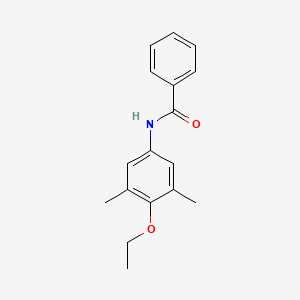

![1,1'-Methylenebis[2-(tetradecyloxy)benzene]](/img/structure/B14348227.png)

